molecular formula C17H13ClN2O3 B11514779 3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11514779
M. Wt: 328.7 g/mol
InChI Key: JBZKHWOFMWKVFO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.

    Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

What sets 3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-10-15(17(22)19-11-5-4-6-12(21)9-11)16(20-23-10)13-7-2-3-8-14(13)18/h2-9,21H,1H3,(H,19,22)

InChI Key

JBZKHWOFMWKVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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